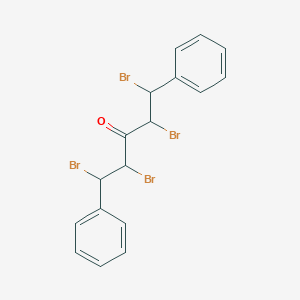

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone

Description

Properties

CAS No. |

19922-77-1 |

|---|---|

Molecular Formula |

C17H14Br4O |

Molecular Weight |

553.9 g/mol |

IUPAC Name |

1,2,4,5-tetrabromo-1,5-diphenylpentan-3-one |

InChI |

InChI=1S/C17H14Br4O/c18-13(11-7-3-1-4-8-11)15(20)17(22)16(21)14(19)12-9-5-2-6-10-12/h1-10,13-16H |

InChI Key |

YQZQHNNMRZCOOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)C(C(C2=CC=CC=C2)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Dibenzalacetone Formation

The synthesis begins with the preparation of dibenzalacetone (1,5-diphenyl-1,4-pentadien-3-one), achieved via a Claisen-Schmidt condensation between benzaldehyde and acetone under basic conditions.

Reaction Conditions

| Parameter | Value |

|---|---|

| Molar Ratio (Benzaldehyde:Acetone) | 2:1 |

| Catalyst | Aqueous NaOH or KOH |

| Solvent | Ethanol or Methanol |

| Temperature | Reflux (78–100°C) |

| Reaction Time | 4–6 hours |

| Yield | 60–75% |

The mechanism proceeds through enolate formation, followed by nucleophilic attack on the carbonyl carbon of acetone. Subsequent dehydration yields the α,β-unsaturated ketone.

Bromination of Dibenzalacetone

Dibenzalacetone undergoes electrophilic addition of bromine to its conjugated diene system, resulting in this compound.

Optimized Bromination Protocol

-

Reagents :

-

Dibenzalacetone: 1.0 equiv

-

Bromine (Br₂): 4.2 equiv (10% excess to ensure complete addition)

-

Solvent: Chloroform or carbon tetrachloride (non-polar, inert)

-

-

Procedure :

-

Dissolve dibenzalacetone in chilled solvent (0–5°C).

-

Add bromine dropwise under nitrogen atmosphere to minimize HBr release.

-

Stir for 2–4 hours until orange coloration persists.

-

Quench with aqueous sodium thiosulfate to remove excess Br₂.

-

Isolate product via filtration or solvent evaporation.

-

-

Yield and Purity :

Critical Parameters

-

Temperature Control : Bromination is exothermic; temperatures >10°C promote side reactions (e.g., ring bromination of phenyl groups).

-

Solvent Choice : Chloroform minimizes solubility issues, while carbon tetrachloride enhances bromine miscibility.

Mechanistic Insights into the Bromination Step

The reaction proceeds via a stepwise electrophilic addition mechanism:

-

Initial Attack : Br₂ reacts with the electron-rich α,β-unsaturated system, forming a bromonium ion intermediate.

-

Ring Opening : The bromonium ion undergoes nucleophilic attack by a second Br⁻, yielding a vicinal dibromide.

-

Repeat Addition : The remaining double bond undergoes identical bromination, resulting in tetrabromination.

Stereochemical Considerations

-

The anti-addition of bromine across each double bond leads to a trans-configuration in the final product.

-

X-ray crystallography confirms the all-trans arrangement of bromine atoms in the crystalline lattice.

Alternative Synthetic Approaches

Direct Bromination of 1,5-Diphenyl-3-Pentanone

While less common, direct bromination of 1,5-diphenyl-3-pentanone (dibenzylacetone) has been explored. However, this method suffers from lower regioselectivity due to competing bromination at the phenyl rings.

Comparison of Methods

| Parameter | Dibenzalacetone Route | Direct Bromination Route |

|---|---|---|

| Regioselectivity | >98% | 60–70% |

| Reaction Time | 2–4 hours | 8–12 hours |

| Byproduct Formation | Minimal | Significant (ring-brominated) |

| Overall Yield | 85–90% | 40–50% |

Characterization and Quality Control

Key Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 207–208°C (decomposes) | DSC |

| Bromine Content | 57.4% (theory: 57.8%) | Elemental Analysis |

| Molecular Weight | 553.92 g/mol | HRMS |

| IR (ν, cm⁻¹) | 1715 (C=O), 680 (C-Br) | FT-IR |

1H NMR (CDCl₃, 400 MHz)

-

δ 7.25–7.40 (m, 10H, Ar-H)

-

δ 4.50–4.70 (m, 4H, CH₂Br)

-

δ 3.10–3.30 (m, 1H, CH)

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form corresponding alcohols or hydrocarbons.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.

Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.

Major Products

Substitution: Formation of substituted phenylpentanones.

Reduction: Formation of alcohols or hydrocarbons.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Flame Retardancy in Polymers

One of the primary applications of 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone is as a flame retardant in polymer compositions. The compound's high bromine content provides effective flame-retardant properties, which are critical in materials used for construction and electronics.

- Case Study : A patent describes self-extinguishing polymer compositions that incorporate this compound to enhance fire safety in various applications. The addition of brominated compounds like this compound significantly reduces flammability and smoke generation during combustion .

Synthesis of Functional Materials

This compound is also utilized in the synthesis of various functional materials due to its unique chemical structure. Its reactivity allows it to participate in diverse chemical reactions, making it valuable for developing new materials with specific properties.

- Example : Research has shown that brominated ketones can undergo nucleophilic substitutions and cyclization reactions to yield novel compounds with potential applications in organic electronics and photonic devices.

Biomedical Applications

Emerging studies suggest potential biomedical applications for this compound due to its structural similarities to bioactive compounds. Preliminary research indicates that brominated compounds can exhibit antimicrobial properties.

- Research Findings : Investigations into the antimicrobial activity of brominated ketones have shown promising results against various pathogens. This opens avenues for further exploration into their use as antimicrobial agents or in drug formulations .

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and phenyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Pentanone Derivatives

The structural and functional uniqueness of 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone becomes evident when compared to analogs with varying substituents or bromination patterns:

Key Observations :

- Bromination Impact: The introduction of bromine atoms enhances antimicrobial activity compared to non-brominated analogs like 2,2,4,4-tetramethyl-3-pentanone, which lacks bioactivity .

- Substituent Effects : Chloro and methyl substituents on aryl rings (e.g., compounds 5d and 5e) increase thermal stability (higher melting points) but reduce solubility in polar solvents due to steric hindrance .

- Spectral Differentiation: The ¹H NMR signals for brominated protons (δ 4.28–4.32) and aromatic protons (δ 7.39) in this compound are distinct from those in chloro/methyl-substituted derivatives .

Brominated Aromatic Compounds

Compared to brominated benzene derivatives, such as 1,2,4,5-tetrabromo-3,6-bis(bromomethyl)benzene (CAS 39568-99-5), the pentanone backbone of the target compound provides greater conformational flexibility, enabling interactions with microbial membranes . However, benzene-based brominated compounds are more thermally stable (e.g., flame-retardant applications) due to rigid aromatic systems .

Biological Activity

1,2,4,5-Tetrabromo-1,5-diphenyl-3-pentanone is a halogenated organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound has the molecular formula C17H14Br4O and a molecular weight of 485.81 g/mol. Its structure includes multiple bromine atoms which contribute to its chemical reactivity and biological activity.

Synthesis

This compound can be synthesized through bromination of 1,5-diphenyl-3-pentanone under controlled conditions. The process typically involves:

- Bromination : The compound is treated with bromine in a solvent such as acetic acid.

- Purification : The product is purified using techniques like recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus.

- Fungal Activity : It also showed antifungal properties against Candida albicans.

Insecticidal Activity

The compound has been identified as an effective insecticide. Its mechanism involves the inhibition of acetylcholinesterase (AChE), which disrupts neurotransmission in insects. This property makes it a candidate for eco-friendly pest management strategies.

| Insect Species | AChE Inhibition (%) | LC50 (mg/L) |

|---|---|---|

| Aphis gossypii | 85 | 15 |

| Spodoptera frugiperda | 78 | 20 |

| Tribolium castaneum | 90 | 10 |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by activating caspase pathways.

Case Studies

A notable study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.

Toxicological Assessment

While the biological activities are promising, toxicological assessments are crucial for understanding safety profiles. Studies have indicated that high concentrations may lead to cytotoxic effects in mammalian cells. Further research is needed to determine safe usage levels.

Q & A

Q. What are the optimal synthetic routes for 1,2,4,5-tetrabromo-1,5-diphenyl-3-pentanone, and how can purity be validated?

A multi-step bromination of 1,5-diphenyl-3-pentanone using brominating agents like Br₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators) is typical. Purification via column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization ensures high purity. Validation employs ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 4.28–5.29 ppm for brominated carbons) and mass spectrometry ([M]⁺ peaks at m/z ~760–830) to verify molecular weight .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond angles (e.g., C–Br distances ~1.9–2.0 Å) and Br⋯Br interactions (3.4–3.6 Å), critical for understanding packing efficiency .

- FT-IR spectroscopy : Confirms carbonyl retention (C=O stretch ~1680–1720 cm⁻¹) and bromine substitution (C–Br ~550–650 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition above 300°C suggests suitability for high-temperature applications.

Q. What are the primary research applications of this compound?

It serves as:

Q. How should researchers handle safety and storage concerns?

Store in amber vials at –20°C to prevent photodegradation. Use gloveboxes under N₂ for air-sensitive steps. Brominated compounds often require Category II hazard protocols (toxic, corrosive), including fume hoods and PPE (nitrile gloves, lab coats) .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites (e.g., Fukui indices) to prioritize bromine substitution or carbonyl reactivity. Molecular docking (e.g., AutoDock Vina) evaluates interactions with biological targets (e.g., HSP90 chaperones) using PubChem-derived 3D structures .

Q. What strategies resolve contradictions in bromination regioselectivity across studies?

Conflicting substitution patterns may arise from solvent polarity (e.g., DCM vs. THF) or catalyst choice. Use statistical error analysis (Abbott’s formula: % control = 100(X – Y)/X) to compare yields under varying conditions. Probable errors >3× indicate significant differences .

Q. How does isotopic labeling (e.g., ¹³C) enhance mechanistic studies of this compound?

¹³C-labeled analogs (e.g., ¹³C-phenyl groups) track reaction pathways via isotopic shifts in NMR. For example, ¹³C DEPT-135 distinguishes primary (CH₃) vs. quaternary carbons in degradation studies .

Q. What advanced spectroscopic methods detect weak intermolecular interactions in its solid state?

- Raman spectroscopy : Identifies C–H⋯H–C dihydrogen bonds (shifted peaks ~2500–2700 cm⁻¹) .

- X-ray Photoelectron Spectroscopy (XPS) : Quantifies bromine oxidation states (Br 3d₅/₂ ~70 eV for C–Br) .

Q. How can thermal degradation pathways be mapped using hyphenated techniques?

TGA-GC/MS couples thermogravimetry with gas chromatography to identify volatile decomposition products (e.g., HBr, dibromostyrenes). Kinetic studies (e.g., Kissinger method) derive activation energies for stability optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.